molecular formula C3H6S B1234351 1-Propene-1-thiol CAS No. 925-89-3

1-Propene-1-thiol

Cat. No. B1234351
CAS RN: 925-89-3
M. Wt: 74.15 g/mol
InChI Key: RIZGKEIRSQLIBK-NSCUHMNNSA-N
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Description

1-Propene-1-thiol, also known as 1-mercapto-1-propene or propanethial, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1-Propene-1-thiol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 1-propene-1-thiol can be found in onion-family vegetables. This makes 1-propene-1-thiol a potential biomarker for the consumption of this food product.
Prop-1-ene-1-thiol is the thioenol of propene. It derives from a hydride of a propene.

Scientific Research Applications

Catalysis and Selective Hydrogenation

1-Propene-1-thiol plays a significant role in catalysis. Thiol-treated palladium nanosheets, for instance, have been developed for efficient and selective semihydrogenation of internal alkynes. 1-Propene-1-thiol exhibited over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene, indicating its potential in fine chemical synthesis (Zhao et al., 2018).

Synthesis Techniques

Research has been conducted on synthesizing 1-Propene-1-thiol through various methods. One such method involves hydrolyzing S-allyl-iso-thiourea bromide in an aqueous solution of sodium hydroxide and acidifying with dilute sulfuric acid, showcasing an approach for creating this compound for further applications (Liu Yu-ping, 2004).

Photocatalysis

1-Propene-1-thiol is also relevant in the field of photocatalysis. Studies have shown that photocatalytic synthesis of propan-1-thiol, a closely related compound, can be achieved at room temperature using TiO2 or CdS catalysts. This illustrates the potential of photocatalysis in thiochemistry, highlighting its use in creating thio-organic compounds (Schoumacker et al., 2002).

Surface Functionalization

Thiol surface functionalization via continuous phase plasma polymerization using 1-Propene-1-thiol has been explored. This method generates significant densities of thiol groups on various substrates, indicating its utility in conjugating proteins to thiol groups, a vital process in bioactive molecule attachment (Stynes et al., 2017).

Thiol-ene Chemistry

1-Propene-1-thiol is integral to thiol-ene chemistry, which is used extensively in polymer/materials synthesis and modification. This chemistry forms a critical tool in advanced macromolecular engineering and materials chemistry due to its high efficiency and broad range of applications (Lowe, 2014).

Aroma Impact in Food

In the context of food science, 1-Propene-1-thiol's derivatives, like 2-methyl-1-propene-1-thiol, have been identified as major odor-active components in foods such as pan-roasted white sesame seeds. These compounds significantly contribute to the characteristic aroma of these foods (Tamura et al., 2011).

Nanoparticle Immobilization

The immobilization of gold nanoparticles onto silicon surfaces using ω-alkene-1-thiol-stabilized gold nanoparticles, including 1-Propene-1-thiol, demonstrates its role in creating modified silicon surfaces with potential applications in nanotechnology and materials science (Yamanoi et al., 2004).

Radical Reactions and Conjugation

1-Propene-1-thiol is used in radical reactions for surface modification and conjugation, providing a facile tool for applications in bio- and medicinal chemistry. This demonstrates its versatility in chemical reactions and potential for creating new compounds (Bär et al., 2018).

Thiol-click Chemistry

Thiol-click chemistry, involving 1-Propene-1-thiol, offers a multifaceted toolbox for molecule synthesis and material applications. Its high yield reactions under benign conditions extend its utility across various fields, including chemical, biological, and engineering (Hoyle et al., 2010).

Electrochemical Studies

1-Propene-1-thiol has been studied for its electrochemical properties, particularly in modifying gold surfaces for the detection of compounds like 1,4-benzoquinone. This highlights its utility in developing electrochemical sensors and related technologies (Astudillo et al., 2010).

properties

CAS RN

925-89-3

Product Name

1-Propene-1-thiol

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

IUPAC Name

(E)-prop-1-ene-1-thiol

InChI

InChI=1S/C3H6S/c1-2-3-4/h2-4H,1H3/b3-2+

InChI Key

RIZGKEIRSQLIBK-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/S

SMILES

CC=CS

Canonical SMILES

CC=CS

Other CAS RN

16696-81-4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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